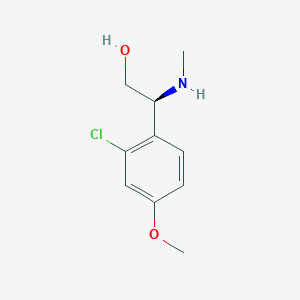

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL

Description

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a chiral ethanolamine derivative characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position. The compound features a methylamino group and a hydroxyl group on the ethan-1-ol backbone, with the (S)-enantiomer configuration likely influencing its biological activity.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(2S)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m1/s1 |

InChI Key |

GHJGVAQNNLJEAF-SNVBAGLBSA-N |

Isomeric SMILES |

CN[C@H](CO)C1=C(C=C(C=C1)OC)Cl |

Canonical SMILES |

CNC(CO)C1=C(C=C(C=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and methylamine.

Formation of Intermediate: The aldehyde group of 2-chloro-4-methoxybenzaldehyde is reacted with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce different functional groups.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its interactions with biological molecules.

Medicine: Investigated for potential therapeutic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and physicochemical distinctions between the target compound and analogs from the evidence:

Key Observations :

Substituent Position Effects :

- The 2-chloro-4-methoxy substitution in the target compound contrasts with the 3-methoxy group in Methoxmetamine (). This positional difference may alter receptor binding kinetics, as meta-substituted phenyl groups often exhibit distinct steric and electronic profiles compared to ortho/para-substituted analogs .

- The 5-chloro-2,4-dimethoxy substitution in ’s compound introduces bulkier substituents, which could hinder membrane permeability compared to the target compound’s simpler substitution pattern .

Backbone Modifications: Methoxmetamine’s cyclohexanone backbone (vs. The hydroxyethyl group in ’s compound adds a polar moiety, which may improve solubility but reduce metabolic stability due to increased susceptibility to oxidation .

Stereochemical Considerations :

- The (S)-enantiomer configuration in the target compound may confer higher receptor affinity compared to its (R)-counterpart, as seen in related mandelate derivatives (). Enantioselective synthesis methods, such as those involving chiral acids (e.g., S-mandelic acid), are critical for optimizing activity .

Research Findings and Implications

- Receptor Binding : The 2-chloro substituent in the target compound may enhance hydrophobic interactions with receptor pockets compared to Methoxmetamine’s 3-methoxy group, which primarily contributes electron-donating effects .

- Chirality and Activity : The (S)-configuration is hypothesized to improve target engagement, as observed in enantiomerically resolved compounds like the mandelate derivatives in . This underscores the importance of stereochemical control in drug design .

Biological Activity

(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL, commonly referred to as compound 1, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 215.67 g/mol

- CAS Number : 1213843-64-1

Antibacterial Activity

Research indicates that (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 19.5 |

| Staphylococcus aureus | 22.9 |

| Bacillus subtilis | 4.69 |

| Enterococcus faecalis | 8.33 |

These results suggest that compound 1 is particularly effective against Gram-positive bacteria, with lower MIC values indicating higher potency against these strains .

Antifungal Activity

In addition to its antibacterial properties, compound 1 has shown antifungal activity. It was tested against Candida albicans and demonstrated an MIC value of 39 µg/mL, indicating moderate effectiveness . The compound's structure suggests that the presence of the methoxy and chloro groups may enhance its antifungal properties.

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can be attributed to its unique structural features. SAR studies have indicated that modifications in the phenyl ring and the alkyl amine side chain significantly affect its potency. For instance, compounds with additional hydroxyl groups on the phenyl ring showed improved inhibitory actions compared to simpler structures .

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in MDPI evaluated a series of alkaloids, including compound 1, for their antimicrobial efficacy. The study highlighted that compound 1 exhibited notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Case Study 2: SAR Optimization

In another investigation focused on optimizing D3 dopamine receptor agonists, researchers synthesized various analogs of compound 1 to assess their biological activities. The findings revealed that specific substitutions on the phenyl ring significantly influenced receptor binding affinity and selectivity, underscoring the importance of structural modifications in enhancing biological activity .

Q & A

Q. Key Considerations :

- Control reaction temperature to minimize racemization.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:

A multi-technique approach is essential:

Spectroscopy :

- NMR : ¹H/¹³C NMR (DMSO-d₆) to identify methoxy (δ ~3.8 ppm), methylamino (δ ~2.4 ppm), and aromatic protons (δ ~6.8–7.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .

- IR : Confirm hydroxyl (ν ~3400 cm⁻¹) and amine (ν ~3300 cm⁻¹) stretches.

Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) determines absolute configuration and hydrogen-bonding networks .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 244.08 Da).

Q. Methodological Answer :

Catalyst Screening : Test chiral ligands (e.g., BINOL derivatives) in asymmetric hydrogenation to enhance enantiomeric excess (ee).

Reaction Engineering :

- Use low temperatures (−20°C) and polar aprotic solvents (THF) to slow racemization .

- Employ flow chemistry for precise control over residence time and temperature .

In Situ Monitoring : Utilize circular dichroism (CD) spectroscopy to track ee during synthesis .

Case Study : A Ru-(S)-BINAP catalyst achieved 98% ee in analogous β-amino alcohol syntheses .

Advanced: How can its interactions with biological targets (e.g., neurotransmitter receptors) be analyzed?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to model binding to adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonds with Ser203/Ser207 and hydrophobic interactions with Phe290 .

Biophysical Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kd) to immobilized receptor fragments.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

In Vitro Functional Assays : Use CHO cells expressing human α₂A-adrenoceptors to measure cAMP inhibition (EC₅₀ determination) .

Critical Note : Cross-validate computational predictions with mutational studies (e.g., Ser203Ala mutants) to confirm key interactions .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

Ventilation : Use fume hoods during synthesis due to potential amine vapor release .

Waste Disposal : Neutralize acidic/basic waste before disposal in designated biohazard containers .

Advanced: How does substituent variation (e.g., Cl vs. OMe) impact its physicochemical properties?

Q. Methodological Answer :

Computational Analysis :

- Calculate logP and pKa values (ChemAxon) to assess lipophilicity and ionization.

- Compare Hammett σ values for substituent effects on reactivity .

Experimental Validation :

- Synthesize analogs (e.g., 2-F, 4-OCF₃) and measure solubility (shake-flask method) and membrane permeability (PAMPA assay) .

Structure-Activity Relationship (SAR) : Corrogate substituent electronic effects with receptor binding affinity (IC₅₀) from radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.